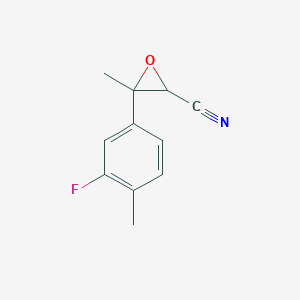![molecular formula C8H19BrSi B13193761 [2-(Bromomethyl)butyl]trimethylsilane](/img/structure/B13193761.png)
[2-(Bromomethyl)butyl]trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Bromomethyl)butyl]trimethylsilane is an organosilicon compound with the molecular formula C8H19BrSi It is characterized by the presence of a bromomethyl group attached to a butyl chain, which is further bonded to a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Bromomethyl)butyl]trimethylsilane typically involves the reaction of a suitable butyl precursor with a brominating agent in the presence of trimethylsilane. One common method includes the bromination of 2-butyltrimethylsilane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[2-(Bromomethyl)butyl]trimethylsilane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other functional groups.
Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, often using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are employed in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include various substituted butyltrimethylsilanes depending on the nucleophile used.
Oxidation: Products can range from butyltrimethylsilanol to butyltrimethylsilane aldehyde.
Reduction: The primary product is butyltrimethylsilane.
Scientific Research Applications
[2-(Bromomethyl)butyl]trimethylsilane finds applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [2-(Bromomethyl)butyl]trimethylsilane primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The trimethylsilane group provides stability and influences the compound’s reactivity by steric and electronic effects.
Comparison with Similar Compounds
Similar Compounds
- (Bromomethyl)trimethylsilane
- (Chloromethyl)trimethylsilane
- (Iodomethyl)trimethylsilane
Uniqueness
Compared to its analogs, [2-(Bromomethyl)butyl]trimethylsilane offers a longer carbon chain, which can influence its reactivity and solubility. This makes it a versatile intermediate in organic synthesis, providing unique opportunities for the development of novel compounds and materials.
Properties
Molecular Formula |
C8H19BrSi |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-(bromomethyl)butyl-trimethylsilane |
InChI |
InChI=1S/C8H19BrSi/c1-5-8(6-9)7-10(2,3)4/h8H,5-7H2,1-4H3 |
InChI Key |
ROANCQBGIYMVGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C[Si](C)(C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


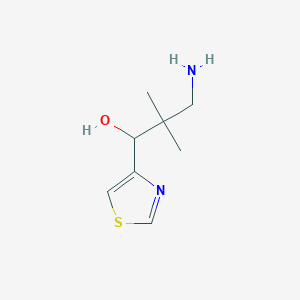
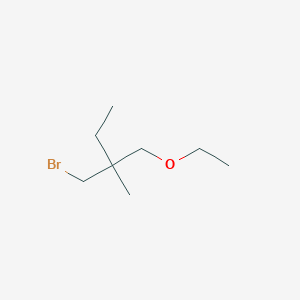
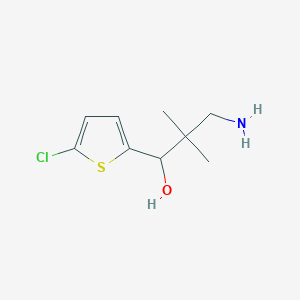

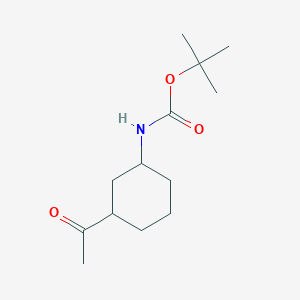
![5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol](/img/structure/B13193725.png)
![4-[(2-Methoxyethyl)amino]benzene-1-carbothioamide](/img/structure/B13193733.png)
![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B13193739.png)
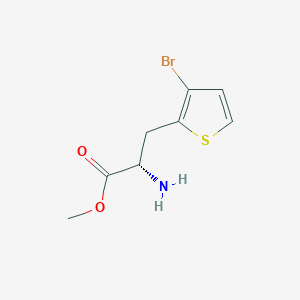

![Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13193775.png)
